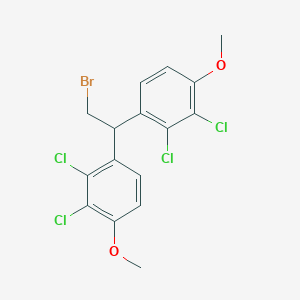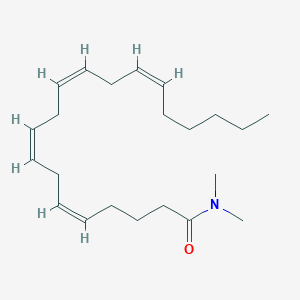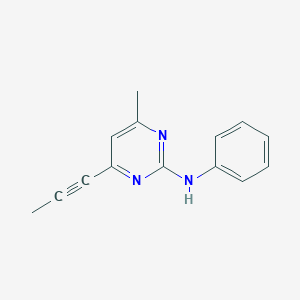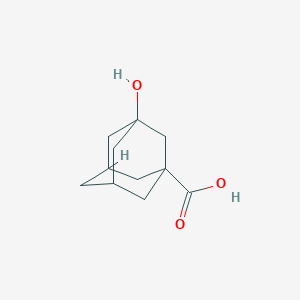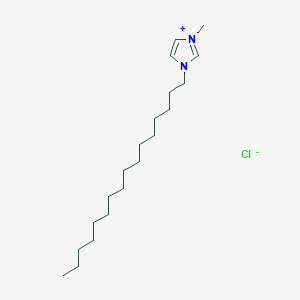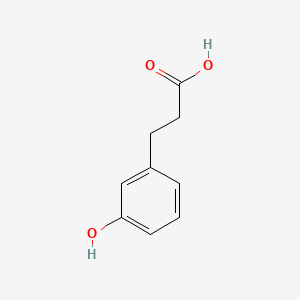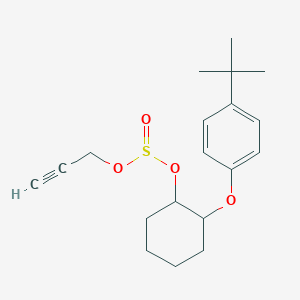
4,4'-ジクロロジフェニルスルホン
概要
説明
4,4’-Dichlorodiphenyl sulfone is an organic compound with the chemical formula C12H8Cl2O2S. It is classified as a sulfone and is characterized by two benzene rings connected by a sulfone group (-SO2-) with chlorine atoms attached to the para positions of each benzene ring. This white crystalline solid is primarily used as a precursor to high-performance polymers that are rigid and temperature-resistant, such as polyethersulfones and polysulfones .
科学的研究の応用
4,4’-Dichlorodiphenyl sulfone has a wide range of applications in various fields:
作用機序
Target of Action
4,4’-Dichlorodiphenyl sulfone (DCDPS) is an organic compound that is primarily used as a precursor to polymers . These polymers are rigid and temperature-resistant, such as PES or Udel . Therefore, the primary targets of DCDPS are the monomers that make up these polymers.
Mode of Action
DCDPS interacts with its targets through a process of polymerization . In this process, DCDPS, acting as a monomer, binds with other monomers to form a polymer. This results in the creation of rigid and temperature-resistant materials .
Biochemical Pathways
The synthesis of DCDPS involves the sulfonation of chlorobenzene with sulfuric acid . This reaction is often optimized with various additives to favor the formation of the 4,4’-isomer . DCDPS can also be produced by the chlorination of diphenylsulfone . Once synthesized, DCDPS can be used in the production of polysulfones .
Pharmacokinetics
It’s worth noting that dcdps is insoluble in water , which could affect its distribution and elimination if it were to enter a biological system.
Result of Action
The primary result of DCDPS action is the formation of rigid and temperature-resistant polymers . These polymers have a wide range of applications, including in the production of high-performance plastics and fibers.
Action Environment
The action of DCDPS is influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis of DCDPS can affect the yield and quality of the resulting polymers . Additionally, the presence of impurities or additives can also influence the polymerization process .
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorodiphenyl sulfone can be synthesized through several methods:
Sulfonation of Chlorobenzene: This method involves the reaction of chlorobenzene with sulfur trioxide in the presence of sulfuric acid.
Chlorination of Diphenylsulfone: Another method involves the chlorination of diphenylsulfone using chlorine gas.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dichlorodiphenyl sulfone often involves the use of moisture-absorbing agents such as phosphorus pentoxide to enhance the yield and purity of the product. Optimal synthesis conditions include a temperature of 70°C, a phosphorus pentoxide concentration of 0.31 M, and a reaction time of 6 hours .
化学反応の分析
4,4’-Dichlorodiphenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound are activated towards nucleophilic substitution, making it useful in the production of polysulfones.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfone group can participate in redox reactions under appropriate conditions.
Major Products Formed:
類似化合物との比較
4,4’-Dichlorodiphenyl sulfone is unique due to its specific structure and reactivity. Similar compounds include:
Bisphenol A: Used in the production of polycarbonates and epoxy resins, but lacks the sulfone group’s thermal stability.
Diphenylsulfone: Similar in structure but without the chlorine atoms, making it less reactive in substitution reactions.
特性
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPPPVRLPGFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024986 | |
| Record name | 4,4'-Dichlorodiphenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or off-white powder. (NTP, 1992), Dry Powder; Other Solid, White or off-white solid; [HSDB] Off-white or tan powder; [MSDSonline] | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dichlorodiphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes (NTP, 1992), 250 °C at 10 mm Hg | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol and chloroform., Slightly soluble in water | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000081 [mmHg], 8.1X10-7mm Hg at 25 °C /Estimated/ | |
| Record name | 4,4'-Dichlorodiphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White crystalline needles (crystalline grade); off-white crystalline needles (polymer grade) | |
CAS No. |
80-07-9 | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4′-Dichlorodiphenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorodiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dichlorodiphenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chlorophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U49794253 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
293 to 298 °F (NTP, 1992), 147.9 °C | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-DICHLORODIPHENYL SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5233 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4,4'-Dichlorodiphenyl sulfone?
A1: 4,4'-Dichlorodiphenyl sulfone is primarily used as a monomer in the production of high-performance polymers, specifically poly(arylene ether sulfone)s (PAES) [, , ]. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in various industries, including aerospace, electronics, and water treatment membranes [, , ].
Q2: How does the presence of methyl substituents on biphenyl-4,4'-diols affect the properties of poly(ether sulfone)s and poly(ether ketone)s synthesized using 4,4'-Dichlorodiphenyl sulfone?
A2: Research suggests that incorporating methyl substituents on biphenyl-4,4'-diols during the synthesis of poly(ether sulfone)s and poly(ether ketone)s with 4,4'-Dichlorodiphenyl sulfone enhances the polymers' solubility in common organic solvents []. This improved solubility is valuable for processing and applications requiring specific solvent compatibility.
Q3: Can 4,4'-Dichlorodiphenyl sulfone be used to synthesize cyclic polymers?
A3: Yes, research has demonstrated the synthesis of a 40-membered cyclic arylene ether sulfone using 4,4'-Dichlorodiphenyl sulfone and a bisphenol-A derivative []. While this specific macrocycle exhibits high crystallinity and limited solubility, the study highlights the potential of DCDPS in synthesizing cyclic polymers with tailored properties.
Q4: How does the incorporation of 4,4'-Dichlorodiphenyl sulfone into poly(butylene furandicarboxylate) affect the properties of the resulting copolyester?
A4: Studies show that incorporating 4,4'-Dichlorodiphenyl sulfone units into poly(butylene furandicarboxylate) results in copolyesters with significantly improved thermal resistance []. These copolyesters exhibit high glass transition temperatures and excellent transparency, making them suitable for applications like food packaging.
Q5: What is the role of 4,4'-Dichlorodiphenyl sulfone in producing radiation-resistant polysulfones?
A5: Research indicates that polysulfones synthesized using bisphenol and 4,4'-Dichlorodiphenyl sulfone exhibit greater resistance to gamma-ray irradiation compared to those made with other aromatic diol compounds []. This finding suggests the potential of developing radiation-resistant materials using DCDPS, which could be beneficial in applications exposed to radiation, such as medical devices and aerospace components.
Q6: What are some alternative methods for preparing 4,4'-Dichlorodiphenyl sulfone?
A6: Besides traditional methods, researchers have explored alternative routes for preparing 4,4'-Dichlorodiphenyl sulfone. One approach involves using a coupling agent with sulfur trioxide to enhance the sulfonation and condensation reactions, leading to milder reaction conditions and high product quality []. Another method utilizes dimethyl sulfoxide as a catalyst in the esterification of liquid sulfur trioxide and dimethyl sulfate, followed by condensation with chlorobenzene and hydrolysis, offering advantages such as high yield, simple process, and reduced environmental impact [].
Q7: How can the purity of synthesized 4,4'-Dichlorodiphenyl sulfone be improved?
A7: Purification of synthesized 4,4'-Dichlorodiphenyl sulfone can be achieved through a method involving reaction with a sodium hydroxide aqueous solution []. This process effectively removes inorganic acidic impurities, while the addition of EDTA tetrasodium salt helps complex with metal ions like Al3+ and Fe3+, further enhancing the purity.
Q8: Can 4,4'-Dichlorodiphenyl sulfone be used to synthesize other valuable compounds?
A8: Yes, 4,4'-Dichlorodiphenyl sulfone serves as a starting material for synthesizing other important compounds. For example, it can be used to produce 4,4'-diaminodiphenyl sulfone, a crucial intermediate in various chemical processes, through a continuous ammonolysis reaction under specific conditions []. This reaction offers advantages like a continuous process, short reaction time, and high product purity.
Q9: How does the sulfonation of poly(arylene ether sulfone) copolymers impact their performance as proton exchange membranes?
A9: Sulfonation of poly(arylene ether sulfone) copolymers is crucial for their function as proton exchange membranes (PEMs) in fuel cells []. The sulfonic acid groups provide proton conductivity, enabling the transport of protons across the membrane. Research has focused on optimizing the degree and distribution of sulfonation to achieve desirable properties such as high proton conductivity, low methanol permeability, and good mechanical strength [, , ].
Q10: What is the significance of using 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone in the development of proton exchange membranes?
A10: The use of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) is particularly important in preparing high-performance PEMs []. This monomer allows for a high degree of sulfonation, leading to increased proton conductivity. Additionally, the optimized synthesis of SDCDPS eliminates the need for recrystallization, making the process more efficient and cost-effective for large-scale production.
Q11: How do different sulfonation patterns influence the properties of poly(arylene ether sulfone) ionomers for proton exchange membranes?
A11: Research shows that incorporating tetrasulfonated segments into poly(arylene ether sulfone) ionomers leads to enhanced phase separation of ionic groups compared to disulfonated segments []. This improved phase separation positively affects water uptake and proton transport properties, making them potentially suitable for fuel cell applications.
Q12: How can the performance of hydrocarbon-based proton exchange membranes be improved?
A12: One strategy to enhance the performance of hydrocarbon-based PEMs involves partial fluorination []. This modification improves compatibility with Nafion-bonded electrodes, reduces water uptake, and lowers contact resistance, leading to better initial and long-term performance in fuel cells.
Q13: What are the advantages of using multiblock copolymers in proton exchange membranes?
A13: Multiblock copolymers offer advantages over random copolymers as PEMs due to their ability to self-assemble into well-defined nanostructures []. The hydrophilic sulfonated blocks form interconnected channels that facilitate proton transport, leading to enhanced conductivity.
Q14: How does the distribution of quaternary ammonium groups affect anion conductivity in multiblock poly(arylene ether sulfone)s?
A14: Studies on anion conducting multiblock poly(arylene ether sulfone)s indicate that a higher concentration of quaternary ammonium (QA) groups within a specific segment leads to decreased ionic conductivity, likely due to reduced ionic dissociation []. This highlights the importance of optimizing the distribution of QA groups to achieve high conductivity in anion exchange membranes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
